水杨酸 β-D-葡萄糖苷

描述

Interconversion of Salicylic Acid and its Glucoside

Salicylic acid beta-D-glucoside (SAG) is a compound that has been studied for its role in plant defense mechanisms, particularly in tobacco. Research has shown that salicylic acid (SA), which is a key regulatory component in disease resistance, is rapidly converted to SAG in tobacco plants . This conversion is significant because SAG, like SA, can induce the expression of pathogenesis-related (PR) proteins and systemic acquired resistance (SAR) . The interconversion between SA and SAG is an important aspect of the plant's response to pathogens.

Synthesis Analysis

The synthesis of SAG has been explored through the application of chemically synthesized SAG to tobacco leaves. It was found that SAG is as active as SA in the induction of PR-1 gene expression in tobacco . This suggests that the synthetic pathway of SAG is efficient and can mimic the natural biological process, providing a useful tool for studying the role of SAG in plant defense.

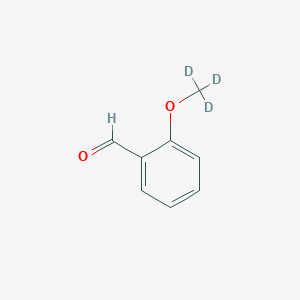

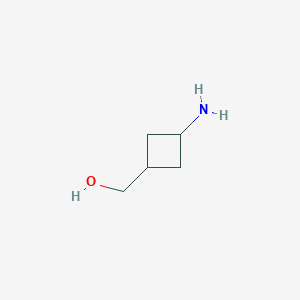

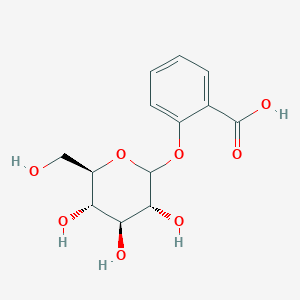

Molecular Structure Analysis

SAG is a glucoside of SA, where the glucose moiety is attached to the SA molecule. The molecular structure of SAG allows it to be a stable metabolite of SA, which is important for its function in plants. The stability of SAG compared to SA is due to the presence of the glucose moiety, which can affect the solubility and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactions involving SAG primarily include its formation from SA and its potential to release SA upon hydrolysis. In tobacco, the formation of SAG from SA is catalyzed by specific glucosyltransferases, which have been shown to be enhanced by pathogen inoculation or SA treatment . Additionally, the transient release of SA from SAG has been observed, which precedes the induction of PR-1 gene expression . This release occurs in the extracellular spaces and suggests a mechanism by which SAG can contribute to SAR.

Physical and Chemical Properties Analysis

SAG's physical and chemical properties are influenced by its glucoside form. It is a more stable metabolite of SA, which allows it to accumulate gradually after SA treatment . The stability and gradual accumulation of SAG contrast with the rapid synthesis and decline of glucosyl salicylate (GS), another SA metabolite . The distinct physical properties of SAG, such as its stability and solubility, are crucial for its role in the plant's defense system.

科学研究应用

植物防御反应

水杨酸 β-葡萄糖苷 (SAG) 在植物防御机制中起着至关重要的作用。 Song (2006) 的一项研究表明,拟南芥中的酶 UDP-葡萄糖:SA 葡萄糖基转移酶1(有助于合成 SAG)在病原体感染时会迅速诱导。这表明 SAG 积累是植物的早期防御反应。

植物细胞中的氧化爆发

Kawano 等人(2004 年)发现 SAG 作为烟草悬浮培养物中氧化爆发的慢诱导剂,突出了其在植物细胞活力和防御信号通路中的作用。 Kawano 等人(2004 年) 的研究观察到,SAG 诱导植物细胞中活性氧的长期产生,这对于植物免疫至关重要。

烟草植物中的转运

Ohashi 等人(2004 年) 对水杨酸在烟草植物中的转运的研究表明,SA 及其衍生物(如 SAG)可以在病原体攻击期间作为紧急信号在整个植物中快速移动。

植物免疫启动化合物

Noutoshi 等人(2012 年) 的一项研究确定了靶向拟南芥中 SA 葡萄糖基转移酶的化合物。这些化合物抑制将 SA 转化为 SAG 的酶,表明通过调节游离 SA 的水平来开发农作物保护剂的潜在途径。

植物生长发育

水杨酸,包括其衍生物(如 SAG),不仅在植物防御中必不可少,还影响植物的生长发育。 Rivas-San Vicente 和 Plasencia(2011 年) 的研究回顾了 SA 在超越其防御功能的各种生理过程中的作用。

安全和危害

未来方向

Research suggests that fine-tuning Salicylic Acid homeostasis through suppression of Salicylic Acid metabolism is an effective approach for studying broad-spectrum disease resistance in rice . Moreover, the importance of vector suppression as part of huanglongbing (HLB) management in citrus has been highlighted .

属性

IUPAC Name |

2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10+,11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPBMNKOLMSJPF-BZNQNGANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylic acid beta-D-glucoside | |

CAS RN |

10366-91-3 | |

| Record name | Salicylic acid 2-O-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10366-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

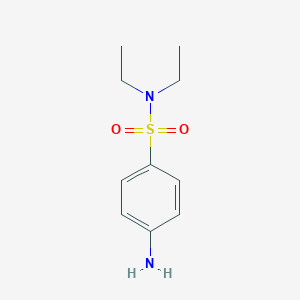

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)